Manganese, tricarbonyl-pi-cyclopentadienyl-

Catalog No.
S568218
CAS No.
12079-65-1
M.F
C8H5MnO3
C5H5Mn(CO)3
C8H5MnO3-
M. Wt
204.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese, tricarbonyl-pi-cyclopentadienyl-

CAS Number

12079-65-1

Product Name

Manganese, tricarbonyl-pi-cyclopentadienyl-

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;manganese

Molecular Formula

C8H5MnO3
C5H5Mn(CO)3
C8H5MnO3-

Molecular Weight

204.06 g/mol

InChI

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;;

InChI Key

CENDTHIEZAWVHS-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]

Solubility

Slight (NIOSH, 2016)
Solubility in water: very poo

Synonyms

cyclopentadienylmanganese tricarbonyl, Cymantrene, manganese cyclopentadienyl tricarbonyl, MNCPDTC

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]

Thin Film Atomic Layer Depositions

Fuel Additive

Pre-combustion Storage and Handling

Combustion Products

Organometallic Chemistry

Neurological Research

Manganese, tricarbonyl-pi-cyclopentadienyl, also known as tricarbonyl(η⁵-cyclopentadienyl)manganese, is an organometallic compound with the molecular formula C₈H₅MnO₃. It consists of a manganese center coordinated to three carbon monoxide ligands and a cyclopentadienyl group. This compound is characterized by its bright yellow crystalline appearance and has a camphor-like odor. It sublimates at temperatures between 75-77°C and is slightly soluble in water .

Typical of organometallic compounds. It can undergo:

  • Ligand substitution reactions: The carbon monoxide ligands can be replaced by other ligands under appropriate conditions.
  • Oxidation reactions: The manganese center can be oxidized, leading to different oxidation states and resulting in various manganese complexes.
  • Reactions with nucleophiles: The electrophilic nature of the manganese center allows it to react with nucleophiles, forming new compounds.

These reactions are essential for its function in catalysis and organic synthesis .

The synthesis of manganese, tricarbonyl-pi-cyclopentadienyl typically involves the following methods:

  • Direct reaction of manganese salts with cyclopentadiene: Manganese halides or oxides can react with cyclopentadiene in the presence of carbon monoxide.
  • Carbon monoxide complexation: Manganese carbonyl complexes can be synthesized by reacting manganese compounds with carbon monoxide under controlled conditions.
  • Reduction methods: Using reducing agents to convert manganese oxides into the desired organometallic form while introducing the cyclopentadienyl ligand.

These methods highlight the versatility of transition metal chemistry and the importance of ligand coordination in organometallic synthesis .

Manganese, tricarbonyl-pi-cyclopentadienyl has several applications, primarily in:

  • Catalysis: Used as a catalyst in organic reactions due to its ability to facilitate electron transfer and activate substrates.
  • Fuel additives: Serves as an octane enhancer for unleaded gasoline, improving combustion efficiency.
  • Research: Utilized in studies involving organometallic chemistry and materials science due to its unique properties .

Interaction studies involving manganese, tricarbonyl-pi-cyclopentadienyl focus on its behavior in different chemical environments. Key areas include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Studies have shown how this compound behaves in liquid crystalline phases, providing insights into its molecular dynamics and interactions with solvents .
  • Reactivity assessments: Investigations into how it interacts with various substrates reveal potential pathways for catalysis and reactivity patterns typical of transition metals.

These studies contribute to a deeper understanding of its chemical properties and potential applications .

Manganese, tricarbonyl-pi-cyclopentadienyl shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
Manganese pentacarbonylMn(CO)₅More carbon monoxide ligands; higher stability
Iron pentacarbonylFe(CO)₅Similar structure; different metal properties
Cobalt tricarbonylCo(CO)₃Exhibits different catalytic properties
Chromium tricarbonylCr(CO)₃Known for strong π-acceptor characteristics

Uniqueness

Manganese, tricarbonyl-pi-cyclopentadienyl is unique due to its specific coordination geometry involving the cyclopentadienyl ligand, which imparts distinct electronic properties compared to other transition metal carbonyls. Its ability to act as both a catalyst and an additive makes it particularly valuable in industrial applications .

Physical Description

Manganese cyclopentadienyl tricarbonyl is a bright yellow, crystalline solid with a camphor-like odor. Sublimes 75-77°C. Slightly soluble in water. Used as an octane enhancement additive for unleaded gasoline.
BRIGHT YELLOW CRYSTALS.
Yellow, crystalline solid with a characteristic odor.

Boiling Point

Sublimes (NIOSH, 2016)
Sublimes

LogP

-0.57 (estimated)

Melting Point

167 °F (Sublimes) (NIOSH, 2016)
167°F (sublimes)

UNII

ZCR03B0NFI

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

12079-65-1

General Manufacturing Information

Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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